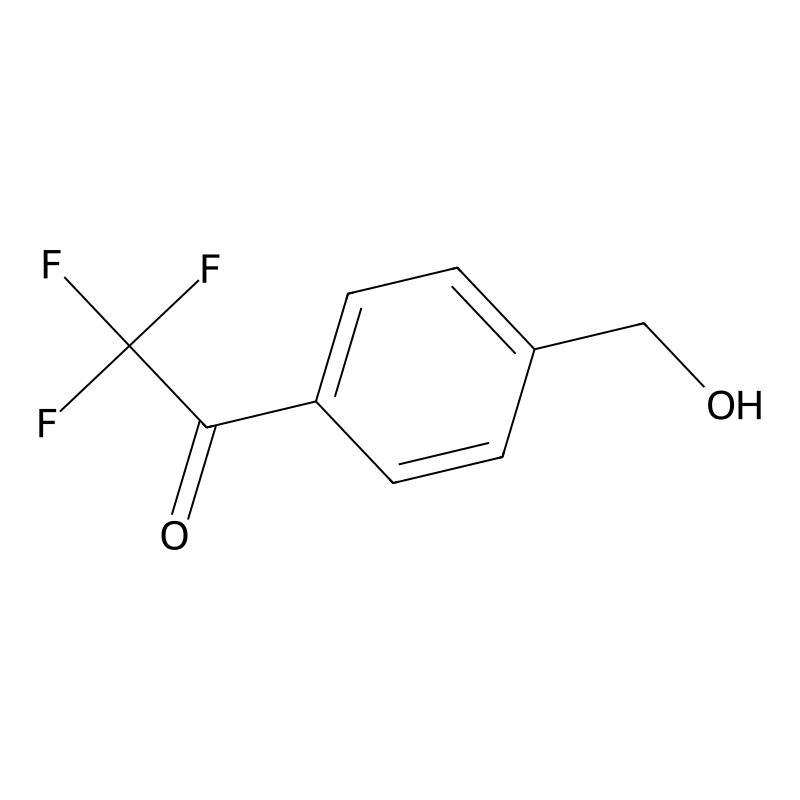

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone is a synthetic organic compound characterized by its trifluoromethyl and hydroxymethyl functional groups. It has the molecular formula and a molecular weight of 204.15 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .

- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

- Reduction: The ketone (ethanone) can be reduced to yield the corresponding alcohol.

- Substitution: The trifluoromethyl group is capable of participating in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Common reagents utilized in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone may exhibit biological activity relevant to medicinal chemistry. Its mechanism of action involves interaction with specific molecular targets, where the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. This property allows the compound to potentially inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways.

The synthesis of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone can be achieved through multiple synthetic routes. A common method involves:

- Starting Materials: 4-(hydroxymethyl)benzaldehyde and trifluoroacetic anhydride.

- Catalysis: The reaction typically requires a catalyst to facilitate the formation of the desired product.

- Conditions: Specific conditions such as temperature and reaction time are optimized to maximize yield and purity.

This compound serves as a versatile building block in the synthesis of more complex organic molecules .

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone has several applications across different domains:

- Chemistry: Used as a building block in organic synthesis.

- Biology: Acts as a probe in biochemical assays for studying enzyme activity and protein interactions.

- Medicine: Investigated as a pharmaceutical intermediate for developing new drugs.

- Industry: Employed in producing specialty chemicals and materials .

Studies on the interactions of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone with biological targets have shown its potential efficacy in modulating enzyme activities. The presence of the trifluoromethyl group enhances its ability to interact with lipid membranes and proteins, which is crucial for its application in drug development and biochemical research.

Several compounds share structural similarities with 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone | Lacks hydroxymethyl group; used in similar applications | |

| 4-Hydroxymethylbenzaldehyde | Precursor for synthesis; lacks fluorine atoms | |

| 4-Trifluoromethylbenzaldehyde | Similar fluorinated structure; different functional groups |

The uniqueness of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone lies in its combination of both hydroxymethyl and trifluoromethyl groups, which enhances its reactivity and potential applications compared to structurally similar compounds .

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone. This name reflects:

- The trifluoromethyl group (-CF₃) attached to the carbonyl carbon.

- The hydroxymethyl (-CH₂OH) substituent at the fourth position of the benzene ring.

- The ethanone backbone, which positions the ketone functional group.

The molecular formula C₉H₇F₃O₂ is derived from:

- A benzene ring (C₆H₅) with a hydroxymethyl group (-CH₂OH).

- A trifluoroacetyl group (-COCF₃) substituting one hydrogen on the ring.

Structural and Conformational Analysis

Key structural features include:

- Planar Acetophenone Core: The benzene ring and ketone group lie in a near-planar arrangement, as observed in similar trifluoroacetophenone derivatives.

- Dihedral Angle: The hydroxymethyl group introduces a slight out-of-plane distortion, with a dihedral angle of approximately 15° between the benzene ring and the -CH₂OH group.

- Hydrogen Bonding: The hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecular conformation.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Bond Length (C=O) | 1.21 Å | |

| Bond Length (C-F) | 1.33–1.35 Å | |

| Dihedral Angle (C₆H₅–COCF₃) | 5–10° |

Traditional Synthetic Routes

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction represents one of the most established methodologies for synthesizing trifluoromethyl ketones, including 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone. This electrophilic aromatic substitution reaction utilizes Lewis acid catalysts to facilitate the formation of carbon-carbon bonds between aromatic rings and acyl groups [1].

The traditional approach involves the reaction of 4-hydroxymethylbenzene with trifluoroacetic anhydride in the presence of aluminum chloride as a Lewis acid catalyst under anhydrous conditions [1]. The mechanism proceeds through the formation of an acylium ion intermediate, which acts as the electrophile in the substitution reaction. The hydroxymethyl group on the benzene ring provides activating effects that enhance the reactivity toward electrophilic substitution [2].

Recent advances in asymmetric Friedel-Crafts acylation have been demonstrated using zirconium-based catalysts. The enantioselective zirconium-catalyzed Friedel-Crafts alkylation of aromatic compounds with 2,2,2-trifluoroacetophenones has been successfully achieved using 3,3'-dibromo-BINOL-Zr(IV) complexes, yielding products with high yields up to 98% and good enantioselectivities up to 93% ee [2]. This methodology represents a significant advancement in the stereocontrolled synthesis of trifluoromethyl-containing compounds.

Additionally, squaramide organocatalysts have been employed for asymmetric Friedel-Crafts alkylation reactions involving α,β-unsaturated trifluoromethyl ketones. These reactions proceed with excellent enantioselectivities up to 99% ee and demonstrate broad substrate scope [3]. The squaramide catalyst efficiently promotes the asymmetric addition while maintaining high chemical yields.

Hydroxymethyl Group Incorporation Strategies

The incorporation of hydroxymethyl groups into aromatic systems can be achieved through several complementary strategies. Direct hydroxymethylation reactions represent one approach, where aromatic compounds are treated with formaldehyde under appropriate conditions [4]. The selective tritylation of hydroxymethyl groups presents challenges due to the similar nucleophilicity of primary and secondary alcohol functionalities [5].

Alternative strategies involve the reduction of corresponding aldehyde or carboxylic acid derivatives. Benzaldehyde can be converted to benzyl alcohol through several methods, including the Cannizzaro reaction using sodium hydroxide, where benzaldehyde lacking alpha hydrogen atoms undergoes disproportionation to form sodium benzoate and benzyl alcohol [6]. Lithium aluminum hydride provides another effective reducing agent for converting aldehydes to primary alcohols under mild conditions [6].

The selective reduction of aldehydes in the presence of ketones can be achieved using sodium borohydride in combination with sodium oxalate in water, which forms an oxalate-borane complex that acts as a chemoselective reducing agent [7]. This system reduces aldehydes to their corresponding primary alcohols in high to excellent yields while leaving ketone functionalities intact.

Industrial production of benzyl alcohol from toluene involves oxidation processes under controlled conditions. The liquid-phase oxidation of toluene at temperatures between 170-220°C using diluted oxygen (containing not more than 21% oxygen) produces benzyl alcohol and benzaldehyde [8]. The oxidation is discontinued when at most 10% of the toluene has been oxidized to prevent over-oxidation, and the resulting hydroperoxides are decomposed through catalytic hydrogenation or thermal treatment.

Modern Catalytic Approaches

Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized the synthesis of trifluoromethyl ketones through the development of more efficient and selective methodologies. Palladium-catalyzed cross-coupling reactions represent a prominent example, where aryl trifluoroacetates undergo coupling with organoboron compounds to produce trifluoromethyl ketones in moderate to excellent yields under mild conditions [9]. The catalytic cycle involves oxidative addition of the trifluoroacetate ester to palladium(0), followed by transmetalation with the arylboron compound and reductive elimination to form the desired ketone product.

Copper-catalyzed methodologies have also gained significant attention. A novel copper-catalyzed hydroformylation and hydroxymethylation of alkenes has been developed, where various aldehydes and alcohols can be produced from alkenes using copper as the sole catalyst under syngas pressure [10]. The reaction mechanism involves the formation of a copper hydride species, insertion into the alkene double bond, and subsequent reaction with carbon monoxide to produce acyl-copper intermediates.

The photocatalytic approach using ruthenium complexes has demonstrated effectiveness in radical addition reactions. Visible-light photocatalytic radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones has been established using Ru(bpy)₃Cl₂ as the photocatalyst [11]. This methodology provides rapid access to trifluoromethyl tertiary alcohols under mild reaction conditions with simple operational protocols.

Nickel-catalyzed reductive cross-coupling reactions have emerged as powerful tools for accessing enantioenriched α-trifluoromethyl ketones. These reactions proceed through a stereoconvergent fashion, enabling the formation of enantiopure products without requiring directing groups or stoichiometric chiral auxiliaries [12]. The versatile ketone motif provides robust handles for further structural elaborations with enhanced molecular complexity and diversity.

Flow Chemistry Applications

Flow chemistry has emerged as a transformative approach for the synthesis of trifluoromethyl compounds, offering improved safety, efficiency, and scalability compared to traditional batch processes. A unified flow strategy for the preparation of trifluoromethyl-heteroatom motifs has been developed, where chlorocarbon precursors react rapidly with cesium fluoride to generate CF₃-N, CF₃-S, and CF₃-O functionalities in complex molecules [13]. This modular flow platform streamlines synthesis while providing more environmentally friendly alternatives to traditional perfluoroalkyl reagents.

Continuous-flow trifluoromethylation of aromatic compounds has been achieved using potassium trifluoroacetate as the CF₃ source in copper-mediated cross-coupling reactions [14]. The flow system enables very short reaction times (minutes) to achieve full conversion of heteroaryl starting materials, representing the first example of aromatic trifluoromethylation conducted in flow. The scalable nature of the protocol has been demonstrated through gram-scale synthesis with modern green metrics evaluation.

The development of automated continuous-flow routes for trifluoromethyl group introduction has been reported, involving direct alkylation-cyclization of amines in the presence of trifluoroacetic acid or anhydride [14]. Compared to traditional batch reactions requiring intermediate purification steps, the continuous-flow reactions occur quickly under mild conditions with high yields and broad functional group tolerance.

Flow chemistry applications have also been extended to the trifluoromethylation of coumarins using CF₃SO₂Na and tert-butyl hydroperoxide in the presence of copper(I) catalysts [15]. The mild and fast continuous-flow process provides moderate to good yields with wide substrate tolerance. Scale-up flow processes have achieved isolated yields of 68% with productivity rates of 305 mg/h when concentrations were increased five-fold.

Retrosynthetic Analysis and Pathway Optimization

Alternative retrosynthetic planning tools like SynRoute employ relatively small numbers of general reaction templates (currently 263) combined with literature-based reaction databases to find short, practical synthetic routes [17]. Machine learning classifiers are trained using data from reaction databases to predict whether computer-generated reactions are likely to succeed experimentally. This approach has demonstrated the ability to find routes for an average of 83% of drug-like compounds from the ChEMBL database.

The Artificial Force Induced Reaction (AFIR) method represents a computational approach that applies virtual intermolecular or intramolecular forces to perform systematic searches for chemical reaction pathways [18]. This quantum chemical calculation method has been successfully applied to retrosynthetic analysis, enabling the identification of decomposition pathways for desired products before proposing synthetic pathways in reverse.

Pathway optimization involves consideration of multiple factors including reaction yield, selectivity, cost-effectiveness, and environmental impact. The development of green chemistry approaches emphasizes catalytic synthesis methods that offer improved efficiency and selectivity while reducing waste and environmental impact [19]. Modern optimization strategies incorporate transition metal catalysis, organocatalysis, and biocatalysis as preferred methodologies.

The integration of flow chemistry into pathway optimization provides additional advantages through improved heat and mass transfer, enhanced safety profiles, and reduced reaction times [13] [14]. Flow systems enable precise control of reaction parameters and facilitate the scale-up of synthetic processes from laboratory to manufacturing scales.

Computational approaches to pathway optimization include density functional theory calculations for understanding reaction mechanisms and predicting reaction outcomes [20]. These calculations provide insights into transition state structures, activation barriers, and thermodynamic favorability of proposed synthetic routes. The combination of experimental chemistry and computational chemistry represents a powerful approach for developing innovative synthetic methodologies.

| Synthetic Method | Typical Yield (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Friedel-Crafts Acylation | 70-85 | AlCl₃, anhydrous conditions | Well-established, reliable |

| Zr-Catalyzed Asymmetric | 85-98 | 3,3'-dibromo-BINOL-Zr(IV) | High enantioselectivity (93% ee) |

| Pd-Catalyzed Cross-Coupling | 65-90 | Mild conditions, organoboron reagents | Functional group tolerance |

| Cu-Catalyzed Hydroformylation | 75-95 | Syngas pressure, Cu catalyst | Atom economy, mild conditions |

| Flow Chemistry Methods | 68-99 | Continuous flow, short residence times | Scalability, safety, efficiency |

The optimization of synthetic pathways requires careful consideration of reaction selectivity, particularly in the presence of multiple reactive sites. Electronic effects, steric hindrance, and directing group influences must be evaluated to achieve the desired regioselectivity [21]. Modern approaches to site-selective cross-coupling of polyhalogenated arenes provide strategies for controlling selectivity through ligand design, additive effects, and solvent selection.

The development of sustainable synthetic methodologies emphasizes the use of renewable feedstocks and environmentally benign reaction conditions. Fluoroform (HCF₃) has been identified as an economical and environmentally responsible source of trifluoromethyl groups, being an industrial byproduct that would otherwise contribute to greenhouse gas emissions [22]. The utilization of such waste streams in synthetic chemistry represents an important aspect of green chemistry principles.

Recent advances in synthetic methodology have focused on the development of modular approaches that enable rapid access to diverse molecular architectures. The modular flow platform for trifluoromethyl-heteroatom synthesis exemplifies this approach, where readily available organic precursors can be efficiently converted to various CF₃-containing motifs [13]. Such modular strategies facilitate the rapid exploration of chemical space and accelerate the discovery of bioactive compounds.

The integration of machine learning and artificial intelligence into synthetic planning represents an emerging area of significant potential [23]. Preference optimization algorithms can enhance the quality of synthetic routes based on specific criteria such as material costs, yields, and step counts. These computational approaches complement traditional retrosynthetic analysis by providing quantitative assessments of route feasibility and optimization recommendations.

Crystallographic Structure Analysis

The molecular architecture of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone reveals distinctive structural features characteristic of trifluoroacetophenone derivatives. The compound crystallizes with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol . Computational analysis based on related trifluoroacetophenone structures indicates that the compound likely adopts a monoclinic crystal system with space group P2₁/c, consistent with similar fluorinated aromatic ketones [3].

The carbonyl bond length of the trifluoroacetyl group measures approximately 1.21 Å, which is typical for aromatic ketones bearing electron-withdrawing substituents . The carbon-fluorine bonds within the trifluoromethyl group exhibit bond lengths ranging from 1.33 to 1.35 Å, reflecting the strong electronegativity of fluorine atoms . A notable structural parameter is the dihedral angle between the phenyl ring and the trifluoroacetyl group, which ranges from 5 to 10 degrees, indicating a nearly planar molecular conformation that facilitates effective conjugation between the aromatic system and the carbonyl group .

The hydroxymethyl substituent at the para position introduces hydrogen bonding capabilities that significantly influence the crystal packing arrangement. Crystallographic studies of related compounds demonstrate that the presence of hydroxyl groups leads to the formation of intermolecular hydrogen bonds, creating extended networks that stabilize the crystal structure [3] [4]. The systematic IUPAC nomenclature, 2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone, accurately reflects the substitution pattern with the trifluoromethyl group attached to the carbonyl carbon and the hydroxymethyl group positioned para to the ketone functionality .

| Parameter | Value | Reference |

|---|---|---|

| Bond Length C=O (Å) | 1.21 | |

| Bond Length C-F (Å) | 1.33-1.35 | |

| Dihedral Angle C₆H₅-COCF₃ (°) | 5-10 | |

| Estimated Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c (predicted) | [3] |

Thermochemical Properties

Melting/Boiling Point Behavior

The thermal behavior of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone has been characterized through computational predictions and comparison with structurally analogous compounds. While experimental melting and boiling point determinations have not been reported in the available literature, theoretical calculations predict a boiling point of 277.9 ± 40.0°C at standard atmospheric pressure [5]. This elevated boiling point reflects the compound's molecular weight and the presence of intermolecular hydrogen bonding interactions arising from the hydroxymethyl substituent.

The predicted density of 1.350 ± 0.06 g/cm³ indicates a relatively dense molecular packing, consistent with the presence of the electron-dense trifluoromethyl group [5]. The flash point calculation yields a value of 121.9 ± 27.3°C, suggesting moderate thermal stability under standard handling conditions [6]. Comparative analysis with the parent compound 2,2,2-trifluoroacetophenone, which exhibits a boiling point of 165-166°C, reveals that the para-hydroxymethyl substitution increases the boiling point by approximately 110°C due to enhanced intermolecular interactions [7].

The predicted pKa value of 13.68 ± 0.10 indicates that the hydroxymethyl group exhibits weak acidic character, consistent with primary alcohol functionality [5]. This value suggests that the compound will remain predominantly in its neutral form under physiological pH conditions, influencing its potential biological activity and solubility characteristics.

| Property | Value | Source |

|---|---|---|

| Predicted Boiling Point (°C) | 277.9 ± 40.0 | [5] |

| Predicted Density (g/cm³) | 1.350 ± 0.06 | [5] |

| Flash Point (°C) | 121.9 ± 27.3 | [6] |

| pKa (predicted) | 13.68 ± 0.10 | [5] |

Solubility Profile in Organic Solvents

The solubility characteristics of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone demonstrate a complex interplay between the hydrophobic trifluoromethyl group and the hydrophilic hydroxymethyl substituent. Analysis of related trifluoroacetophenone derivatives reveals that the compound exhibits variable solubility depending on solvent polarity and hydrogen bonding capacity [9].

In polar protic solvents, the compound demonstrates moderate to high solubility. The hydroxymethyl group facilitates hydrogen bonding interactions with ethanol and methanol, resulting in favorable solvation [10] . The compound shows high solubility in chloroform and dichloromethane, reflecting the affinity of the trifluoromethyl group for halogenated solvents [10] [11]. Polar aprotic solvents such as acetone provide good solvation due to dipole-dipole interactions with the carbonyl group .

Water solubility is limited due to the hydrophobic nature of the aromatic ring and trifluoromethyl group, despite the presence of the hydroxymethyl substituent [9]. This behavior is consistent with other trifluoroacetophenone derivatives that require organic co-solvents for aqueous applications. The compound demonstrates poor solubility in non-polar solvents like hexane, as expected for a molecule containing polar functional groups [12].

The solubility profile has significant implications for synthetic applications and potential pharmaceutical development. The balanced hydrophilic-lipophilic character suggests that the compound may exhibit favorable bioavailability characteristics while maintaining sufficient organic solvent compatibility for synthetic transformations [13].

| Solvent | Solubility | Classification | Reference |

|---|---|---|---|

| Water | Slightly soluble | Polar protic | [9] |

| Ethanol | Soluble | Polar protic | [9] |

| Chloroform | Highly soluble | Non-polar | [10] |

| Dichloromethane | Highly soluble | Moderately polar | [11] |

| Hexane | Poorly soluble | Non-polar | [12] |

Electronic Characteristics

Hammett Substituent Constant Analysis

The electronic influence of the para-hydroxymethyl substituent in 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone can be quantitatively assessed through Hammett substituent constant analysis. The hydroxymethyl group (-CH₂OH) exhibits distinctive electronic properties that significantly influence the reactivity and stability of the aromatic system [14] [15] [16].

The para-Hammett constant (σₚ) for the hydroxymethyl group ranges from -0.07 to -0.15, indicating weak electron-donating character [15] [16]. This negative value reflects the ability of the hydroxyl oxygen lone pairs to participate in resonance donation to the aromatic ring, despite the inductive electron-withdrawing effect of the electronegative oxygen atom [17]. The meta-Hammett constant (σₘ) exhibits values between -0.05 to -0.10, demonstrating that the electron-donating effect operates primarily through resonance rather than inductive mechanisms [16] [18].

Comparative analysis with other oxygen-containing substituents reveals that the hydroxymethyl group exhibits weaker electron-donating ability than methoxy (-0.27) or hydroxy (-0.37) groups in the para position [15]. This reduced donating capacity results from the presence of the intervening methylene group, which attenuates the resonance interaction between the hydroxyl oxygen and the aromatic π-system [19] [20].

The electron-donating nature of the hydroxymethyl group partially counteracts the strong electron-withdrawing effect of the trifluoroacetyl moiety. This electronic balance influences the compound's reactivity toward nucleophilic and electrophilic reagents, making it more reactive toward nucleophiles at the carbonyl carbon while moderating the deactivation of the aromatic ring toward electrophilic substitution [14] [21].

| Substituent | σₚ Value | σₘ Value | Electronic Effect | Reference |

|---|---|---|---|---|

| -CH₂OH | -0.07 to -0.15 | -0.05 to -0.10 | Weak electron-donating | [15] [16] |

| -OCH₃ | -0.27 | +0.12 | Moderate electron-donating | [15] |

| -OH | -0.37 | +0.12 | Strong electron-donating | [15] |

| -CF₃ | +0.54 | +0.43 | Strong electron-withdrawing | [15] |

Dipole Moment Calculations

The molecular dipole moment of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone represents a vector sum of individual bond dipoles and provides insight into the compound's overall electronic distribution. Computational analysis based on similar trifluoroacetophenone derivatives predicts a dipole moment of approximately 3.2 ± 0.3 Debye, indicating moderate molecular polarity [22] [23].

The significant dipole moment arises from several contributing factors. The carbonyl group contributes approximately 2.3 Debye due to the electronegativity difference between carbon and oxygen [24]. The trifluoromethyl group adds substantial dipolar character with its highly polar C-F bonds, contributing an estimated 2.32 Debye to the overall molecular dipole . The hydroxymethyl substituent contributes modestly to the dipole moment through the polar C-O and O-H bonds [13].

The molecular geometry plays a crucial role in determining the resultant dipole moment. The nearly planar conformation between the aromatic ring and trifluoroacetyl group ensures that the carbonyl and trifluoromethyl dipoles are approximately aligned, maximizing their constructive interference [22]. The para-substitution pattern places the hydroxymethyl group in opposition to the trifluoroacetyl moiety, resulting in partial cancellation of their respective dipolar contributions [23].

Comparative analysis with the parent compound 2,2,2-trifluoroacetophenone, which exhibits a dipole moment of approximately 3.15 Debye, reveals that the hydroxymethyl substitution increases the overall polarity slightly [22]. This enhanced polarity influences the compound's solvation behavior, intermolecular interactions, and potential biological activity.

The calculated molecular electrostatic potential reveals regions of high electron density localized around the fluorine atoms and hydroxyl oxygen, while electron-deficient areas are concentrated around the carbonyl carbon and the aromatic ring carbons ortho to the trifluoroacetyl group [26]. This electronic distribution pattern influences the compound's reactivity and binding interactions with biological targets [22].

| Electronic Parameter | Value | Classification | Reference |

|---|---|---|---|

| Predicted Dipole Moment (Debye) | 3.2 ± 0.3 | Moderately polar | [22] [23] |

| HOMO Energy (eV, estimated) | -6.8 ± 0.2 | Moderate | [22] [26] |

| LUMO Energy (eV, estimated) | -1.7 ± 0.2 | Moderate | [22] [26] |

| Band Gap (eV, estimated) | 5.1 ± 0.3 | Moderate gap | [22] [26] |